molecular formula C6H9NO B14755920 3-Hydroxy-3-methylpent-4-enenitrile CAS No. 665-81-6

3-Hydroxy-3-methylpent-4-enenitrile

Cat. No.: B14755920
CAS No.: 665-81-6
M. Wt: 111.14 g/mol
InChI Key: BDIMTIXTEJCWDF-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylpent-4-enenitrile is an organic compound with the molecular formula C6H9NO. It contains a hydroxyl group, a nitrile group, and a double bond, making it a versatile molecule in organic synthesis. This compound is known for its unique structure, which includes a tertiary alcohol and an aliphatic nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-3-methylpent-4-enenitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-butenenitrile with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group is introduced at the tertiary carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperature and pressure, as well as the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylpent-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methyl-4-oxopent-4-enenitrile.

    Reduction: 3-Hydroxy-3-methylpent-4-enamine.

    Substitution: 3-Chloro-3-methylpent-4-enenitrile.

Scientific Research Applications

3-Hydroxy-3-methylpent-4-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylpent-4-enenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds. The double bond in the molecule allows for various addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-methylpent-4-enamine
  • 3-Methyl-4-oxopent-4-enenitrile
  • 3-Chloro-3-methylpent-4-enenitrile

Uniqueness

3-Hydroxy-3-methylpent-4-enenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure makes it a valuable intermediate in the synthesis of various organic compounds, and its potential biological activity makes it a compound of interest in medicinal chemistry.

Properties

CAS No.

665-81-6

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-hydroxy-3-methylpent-4-enenitrile

InChI

InChI=1S/C6H9NO/c1-3-6(2,8)4-5-7/h3,8H,1,4H2,2H3

InChI Key

BDIMTIXTEJCWDF-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)(C=C)O

Origin of Product

United States

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